Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate
Description
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate is a heterocyclic compound featuring a furan ring substituted with a cyanoenone group and a pyrrolidine-carbonyl moiety. The furan core provides rigidity, while the conjugated enone system may facilitate π-π interactions in biological targets. Structural characterization of such compounds often relies on techniques like NMR, LCMS, and X-ray crystallography, with software like SHELX playing a critical role in crystallographic refinement .
Properties
IUPAC Name |
methyl 3-(2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-14(18)12-10(4-7-20-12)8-11(9-15)13(17)16-5-2-3-6-16/h4,7-8H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJDZIIINUHKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)C=C(C#N)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a cyanoacetylene compound, followed by the introduction of the pyrrolidine moiety through a cyclization reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may act as an inhibitor for specific enzymes, making it valuable in drug design.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on deubiquitylating enzymes (DUBs), which are critical in regulating protein degradation pathways. Inhibitors of DUBs can be significant in treating various diseases, including cancer and neurodegenerative disorders .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex organic molecules.
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes, including:
- Condensation Reactions: Combining the compound with other reagents to form larger molecules.
- Cyclization Reactions: Creating cyclic structures that can lead to novel compounds with unique properties.
Preliminary studies suggest that this compound may exhibit biological activities that warrant further exploration.
Potential Applications in Pharmacology
The compound's structural features indicate possible interactions with biological targets, such as:
- Antimicrobial Agents: Research is ongoing to explore its efficacy against various pathogens.
- Anti-inflammatory Properties: Compounds with similar furan derivatives have shown promise in reducing inflammation .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : Low yields (21–72% in ) highlight difficulties in introducing bulky substituents (e.g., pyrrolidine-carbonyl) without optimized conditions.
- Structural Insights : Crystallographic tools like SHELX enable precise determination of puckering and bond angles, critical for understanding structure-activity relationships .
- Knowledge Gaps: Direct biological data for the target compound are absent in available literature, necessitating further studies to validate theoretical advantages over analogues.
Biological Activity
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacetic acid and pyrrolidine-based reagents. The process often includes condensation reactions that yield the desired furan-carboxylate structure.
Biological Activity
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For example, derivatives containing pyrrolidine moieties have been shown to possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
A study demonstrated that pyrrolidine-based compounds exhibited enhanced antibacterial activity when modified with specific substituents, suggesting a structure-activity relationship that could be explored for this compound.
Anticancer Activity
Preliminary investigations have suggested potential anticancer properties. Compounds featuring furan rings are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on related compounds indicate that they can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
Case Study 1: Antibacterial Activity
In a controlled study, a series of pyrrolidine derivatives were tested against various bacterial strains. The compound with the closest structural resemblance to this compound showed significant inhibition of bacterial growth, particularly against MRSA. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis . These findings suggest that this compound could be a candidate for further anticancer drug development.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
